![molecular formula C9H8N8 B11485356 5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11485356.png)
5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole
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Overview
Description
5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound containing two tetrazole rings Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the cycloaddition reaction of azides with nitriles. One common method includes the reaction of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL nitrile with methyl azide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the phenyl ring or tetrazole rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the phenyl ring can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the phenyl and methyl groups.
5-Phenyl-1H-tetrazole: Contains a phenyl group but lacks the additional tetrazole ring and methyl group.
1-Methyl-1H-tetrazole: Similar in structure but with only one tetrazole ring and a methyl group.
Uniqueness
5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to the presence of two tetrazole rings and a phenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N8 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-methyl-1-[3-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-3-8(5-9)16-6-10-12-14-16/h2-6H,1H3 |
InChI Key |
UNHGGYXMRJNYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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